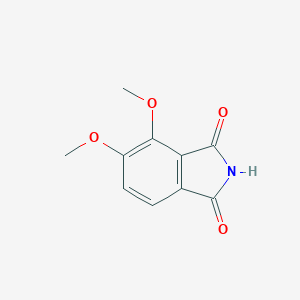
4,5-Dimethoxy-1h-isoindole-1,3(2h)-dione
説明
4,5-Dimethoxy-1H-isoindole-1,3(2H)-dione is a heterocyclic compound featuring a bicyclic isoindole core substituted with two methoxy groups at positions 4 and 5, along with two ketone groups at positions 1 and 2.
特性
CAS番号 |
4667-74-7 |
|---|---|
分子式 |
C10H9NO4 |
分子量 |
207.18 g/mol |
IUPAC名 |
4,5-dimethoxyisoindole-1,3-dione |
InChI |
InChI=1S/C10H9NO4/c1-14-6-4-3-5-7(8(6)15-2)10(13)11-9(5)12/h3-4H,1-2H3,(H,11,12,13) |
InChIキー |
CQXJYTYXSDPYCB-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C(=O)NC2=O)OC |
正規SMILES |
COC1=C(C2=C(C=C1)C(=O)NC2=O)OC |
他のCAS番号 |
4667-74-7 |
製品の起源 |
United States |
科学的研究の応用
Medicinal Chemistry
4,5-Dimethoxy-1H-isoindole-1,3(2H)-dione has been investigated for its potential therapeutic applications, particularly due to its antimicrobial, anti-inflammatory, and anticancer properties.
Anticancer Activity:
Research indicates that isoindole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, modifications in the phenyl ring of similar compounds have shown enhanced potency against cancer cells. A study demonstrated that certain isoindole derivatives inhibited the growth of breast cancer cells significantly, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial activity. Studies have shown that it exhibits significant inhibition against various bacterial strains, making it a candidate for developing new antibiotics .
Anti-inflammatory Effects:
There is ongoing research into the anti-inflammatory properties of this compound. Preclinical studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can undergo various chemical reactions including:
- Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or ketones using agents like potassium permanganate.
- Reduction: Reduction reactions can produce alcohols or amines using sodium borohydride or lithium aluminum hydride.
- Substitution Reactions: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions .
Comparison of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Two methoxy groups on isoindole | Anticancer, antimicrobial |
| 2-(4-Acetylphenyl)-4,5-dimethoxy-1H-isoindole | Acetyl group substitution | Enhanced anticancer activity |
| 2-(3-Chlorophenyl)-4,5-dimethoxy-1H-isoindole | Chlorophenyl group addition | Antimicrobial properties |
Case Study 1: Anticancer Potential
A study published in Molecular Cancer Therapeutics investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Efficacy
Research published in Journal of Antibiotics evaluated the antimicrobial properties of various isoindole derivatives including this compound. The compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
類似化合物との比較
Comparison with Similar Compounds
The following section compares 4,5-Dimethoxy-1H-isoindole-1,3(2H)-dione with structurally related isoindole-1,3-dione derivatives, focusing on substituent effects, synthesis methods, physicochemical properties, and spectral characteristics.
Structural and Substituent Variations
Physicochemical Properties
*Predicted based on analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


